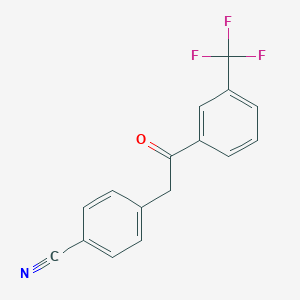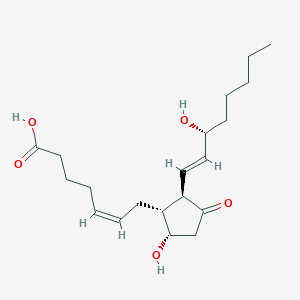
Apigenin 7-O-methylglucuronide
Overview
Description
Apigenin 7-O-methylglucuronide is a complex organic compound that belongs to the class of flavonoid glycosides. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a chromen-4-one moiety. It is often studied for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Apigenin 7-O-methylglucuronide, also known as (2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate, has been found to inhibit the activities of Matrix Metalloproteinases (MMPs), with IC50 values of 12.87, 22.39, 17.52, 0.27 μM for MMP-3, MMP-8, MMP-9, MMP-13, respectively . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in various physiological and pathological conditions.
Mode of Action
The compound interacts with its targets, the MMPs, and inhibits their activities. This inhibition can lead to a decrease in the degradation of the extracellular matrix, thereby affecting various biological processes such as cell migration, angiogenesis, and tissue remodeling .
Biochemical Pathways
This compound affects the MMP pathway by inhibiting the activities of MMPs. This can lead to changes in the downstream effects of this pathway, including alterations in cell migration, angiogenesis, and tissue remodeling .
Pharmacokinetics
This compound shows stability for 24 hours in simulated intestinal fluid . An in vivo pharmacokinetic study demonstrated that apigenin, the parent compound, had a very low oral bioavailability (F) of 0.708% and was mainly metabolized to this compound . Notably, systemic exposure (Cmax and AUC) of apigenin after oral administration of this compound was markedly higher (2.62- and 14.3-fold, respectively) than that after oral administration of apigenin . This indicates that this compound could potentially improve the bioavailability of apigenin.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability in the gastrointestinal lumen can affect its bioavailability . Furthermore, its metabolism in both hepatic and intestinal S9 fractions indicates that the intestine had a greater contribution than the liver to pre-systemic elimination of both apigenin and this compound .
Biochemical Analysis
Biochemical Properties
Apigenin 7-O-methylglucuronide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both binding and enzymatic reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 7-O-methylglucuronide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one moiety. One common synthetic route is as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using suitable protecting groups such as acetyl or benzyl groups to prevent unwanted reactions during subsequent steps.
Glycosylation Reaction: The protected sugar moiety is then glycosylated with the chromen-4-one derivative using a glycosyl donor and a suitable catalyst, such as a Lewis acid.
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Apigenin 7-O-methylglucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, Apigenin 7-O-methylglucuronide is used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology
In biology, this compound is investigated for its potential antioxidant and anti-inflammatory properties. It is also studied for its ability to modulate various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In industry, this compound is used in the development of functional foods and nutraceuticals due to its potential health benefits.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with potential health benefits.
Rutin: A glycoside of quercetin with similar biological activities.
Uniqueness
Apigenin 7-O-methylglucuronide is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIWCKZQFBXIR-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential benefit of Apigenin 7-O-methylglucuronide in the context of Osteogenesis Imperfecta Type I?
A: Osteogenesis Imperfecta Type I (OI Type I) is characterized by diminished type I collagen biosynthesis. Research suggests that this compound may hold therapeutic potential for this condition. In studies using skin fibroblasts from OI Type I patients, this compound, at a concentration of 30 µM, was shown to normalize type I collagen synthesis without affecting overall protein synthesis. [, ] This effect was not attributed to increased cell proliferation or inhibition of matrix metalloproteinases. [] Interestingly, the compound did not significantly affect glycosaminoglycan (GAG) levels or secretion in these cells, which is a desirable characteristic for potential therapeutic use in OI Type I patients with normal GAG content. []
Q2: What are the possible mechanisms of action for this compound's effect on collagen synthesis?
A: While the exact mechanisms are still under investigation, research suggests that this compound may exert its effects through β1-integrin-mediated signaling pathways. [] Additionally, it was observed that the compound stimulated the activity of prolidase, an enzyme crucial for the final step of collagen degradation and important for collagen biosynthesis. [] Further research is needed to fully elucidate the specific molecular interactions and downstream signaling cascades involved.
Q3: How does this compound compare to other similar compounds in terms of its effects on collagen and GAGs?
A: Compared to other flavonoid glycosides like apigenin 7-O-glucuronide, this compound demonstrates a distinct profile. While both compounds stimulate type I collagen synthesis in OI Type I fibroblasts, they differ in their impact on GAGs. Apigenin 7-O-glucuronide does not seem to affect GAG secretion, while pectolinarin, another related compound, significantly decreases GAG content. [] These variations highlight the importance of structural differences within this class of compounds and their potential for selective targeting of extracellular matrix components.
Q4: What is the source of this compound?
A: this compound has been isolated from the aerial parts of the plant Pogostemon cablin (Blance) Benth. [] It has also been identified as a constituent of Exochorda racemosa. [] These findings suggest that natural sources could be potential avenues for obtaining this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)












